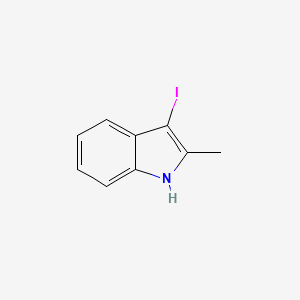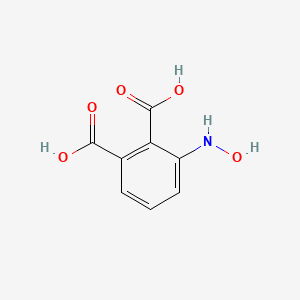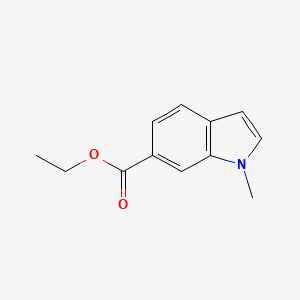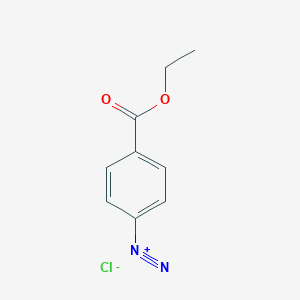
3-iodo-2-methyl-1H-indole
Vue d'ensemble
Description
3-iodo-2-methyl-1H-indole is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
This compound can be prepared by Sonogashira coupling and electrophilic cyclization reactions . The yield of this synthesis process can be around 70% .Molecular Structure Analysis
The molecular structure of this compound is similar to other indole derivatives . It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo 1,3-iodo-amination with iodine reagent .Applications De Recherche Scientifique
1. Dual Functionalization in Organic Synthesis
Moriyama et al. (2018) developed a method for 1,3-iodo-amination of 2-methyl indoles, involving Csp2-Csp3 dual functionalization, to produce 2-aminomethyl-3-iodo-indole derivatives. This process involves the transfer of an imide group and iodination, highlighting the role of 3-iodo-2-methyl-1H-indole in synthesizing complex organic compounds (Moriyama et al., 2018).
2. Palladium-Catalyzed Arylation
Lane, Brown, and Sames (2005) explored the palladium-catalyzed arylation of indoles, a process relevant for creating pharmaceuticals and agrochemicals. Their work provided insights into the mechanisms of regioselectivity in the arylation of indoles, which includes this compound, enabling targeted modifications of this compound for various applications (Lane, Brown, & Sames, 2005).
3. Synthesis of Potential Cytotoxic Agents
Bhavani et al. (2016) conducted a study where the Pd/C–PPh3 catalyst system was used for the C–C bond forming reaction between 3-iodo-1-methyl-1H-indole and various terminal alkenes. This process, assisted by ultrasound irradiation, resulted in the creation of 3-vinyl indole derivatives with potential cytotoxic activities, indicating a role in developing cancer therapeutics (Bhavani et al., 2016).
4. Exploration in Advanced Materials Chemistry
Ayari et al. (2020) synthesized a new indole derivative, including this compound, for applications in advanced materials chemistry. This research highlights the potential of such compounds in the development of photodynamic therapy and other material-based applications (Ayari et al., 2020).
5. Corrosion Inhibition Studies
Verma et al. (2016) investigated 3-amino alkylated indoles, including derivatives of this compound, as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings where corrosion prevention is crucial (Verma et al., 2016).
Mécanisme D'action
Target of Action
3-Iodo-2-methyl-1H-indole, also known as 3-iodo-2-methyl-indole, is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . For instance, some indole derivatives inhibit cyclooxygenase (COX), which catalyzes the biotransformation of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives might interact with similar biochemical pathways in the human body.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For example, if it acts as an inhibitor of COX, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins and thromboxanes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of glucose fuel cells, one study found that 3-iodo-1-methyl-2-phenyl-1H-indole exhibited long-term stability towards glucose electrooxidation . This suggests that the compound’s action can be influenced by the presence of glucose and other environmental factors .
Propriétés
IUPAC Name |
3-iodo-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNMASKRUDYNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)





![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)
